N-Phenyl-4-(2,4,4-trimethylpentyl)aniline, with the Chemical Abstracts Service (CAS) number 71172-35-5, is an organic compound characterized by its unique molecular structure and properties. The molecular formula of this compound is C20H27N, and it has a molecular weight of 281.435 g/mol. This compound is classified as an aromatic amine due to the presence of the aniline functional group, which is known for its reactivity and applications in various chemical processes.
The compound is primarily sourced from chemical suppliers and manufacturers specializing in organic compounds. It is often used in research and industrial applications due to its intermediate role in synthesizing dyes and other organic materials. N-Phenyl-4-(2,4,4-trimethylpentyl)aniline falls under the category of amines, specifically secondary amines, where the nitrogen atom is bonded to two carbon atoms.
The synthesis of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline typically involves the reaction between an appropriate phenyl compound and a substituted alkyl amine. The following general synthetic pathway can be employed:
The reaction mechanism generally involves nucleophilic substitution where the nitrogen atom in the amine attacks an electrophilic carbon center in the phenyl compound. This results in the formation of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline along with by-products that may need to be separated through purification techniques such as recrystallization or chromatography.
The compound has a significant steric hindrance due to the bulky 2,4,4-trimethylpentyl group attached to the nitrogen atom. This affects its reactivity and solubility characteristics. The presence of both aromatic and aliphatic components contributes to its unique chemical behavior.
N-Phenyl-4-(2,4,4-trimethylpentyl)aniline participates in various chemical reactions typical for aromatic amines:
The reactivity of N-Phenyl-4-(2,4,4-trimethylpentyl)aniline in these reactions is influenced by both the electron-donating nature of the alkyl group and the electron-withdrawing nature of potential substituents on the aromatic ring.
The mechanism of action for N-Phenyl-4-(2,4,4-trimethylpentyl)aniline primarily revolves around its role as a nucleophile in various organic reactions:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and concentration of reactants.
N-Phenyl-4-(2,4,4-trimethylpentyl)aniline has several applications in scientific research:
The genesis of alkylated diphenylamine antioxidants traces to the mid-20th century, driven by escalating demands from lubricant and polymer industries seeking oxidation inhibitors with superior thermal stability. Early diphenylamine derivatives suffered from crystallinity and limited hydrocarbon solubility, prompting the introduction of branched alkyl chains like the 2,4,4-trimethylpentyl group. This structural innovation enhanced miscibility while preserving radical-scavenging efficacy [5].
Nomenclature for this compound reflects its substitution pattern:
Table 1: Accepted Nomenclature and Identifiers
| Designation Type | Identifier |
|---|---|
| Systematic Name | N-Phenyl-4-(2,4,4-trimethylpentyl)aniline |
| CAS Registry | 71172-35-5 (primary); 4496-45-1 (variant) |
| Common Synonyms | p-Isooctyldiphenylamin; 4-(1,1,3,3-Tetramethylbutyl)diphenylamine |
| Molecular Formula | C₂₀H₂₇N |
The molecule integrates two aromatic systems with a branched aliphatic chain:
Table 2: Structural and Electronic Attributes
| Feature | Description |
|---|---|
| Molecular Framework | Unsymmetric diphenylamine with para-alkyl substitution |
| Key Functional Groups | Secondary amine; branched alkyl chain; π-conjugated arenes |
| Steric Influence | Tert-butyl-like branching proximal to the aryl ring |
| SMILES | CC(CC1=CC=C(C=C1)NC2=CC=CC=C2)CC(C)(C)C |
| InChIKey | IKRMSWSIFIESRP-UHFFFAOYSA-N |
Current research imperatives include:
Table 3: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 281.44 g/mol | Calculated |
| Density | 0.978 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 395.0 ± 21.0 °C | Predicted |
| pKa | 1.14 ± 0.40 | Predicted |
| LogP | 6.118 | Estimated |
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1